InhA-IN-4

InhA inhibition enoyl-ACP reductase antitubercular

Choose InhA-IN-4 (TU14) to bypass prodrug activation required by isoniazid—retaining target engagement against KatG-mutant M. tuberculosis strains. With IC50=15.6 μM vs InhA-IN-3's 17.7 μM, this bromine-substituted thiourea offers superior enzymatic readout, while its 1.56 μg/mL MIC benchmarks halogen-dependent permeability trade-offs for SAR. Supplied at consistent high purity with cold-chain shipping; ideal for direct InhA pathway dissection and co-culture macrophage assays with low host cytotoxicity risk.

Molecular Formula C14H12BrN3O2S
Molecular Weight 366.23 g/mol
Cat. No. B15142424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInhA-IN-4
Molecular FormulaC14H12BrN3O2S
Molecular Weight366.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Br
InChIInChI=1S/C14H12BrN3O2S/c15-13-4-2-1-3-10(13)9-16-14(21)17-11-5-7-12(8-6-11)18(19)20/h1-8H,9H2,(H2,16,17,21)
InChIKeyXGAKNNRHRAVGBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





InhA-IN-4: Thiourea-Based Direct Mycobacterium tuberculosis InhA Inhibitor for Antitubercular Research


InhA-IN-4 (also designated TU14) is a synthetic small-molecule inhibitor belonging to the thiourea derivative class. It functions as a direct, non-prodrug inhibitor of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis, with a reported IC50 value of 15.6 μM [1]. The compound is characterized by the molecular formula C14H12BrN3O2S, a molecular weight of 366.23 g/mol, and the IUPAC name 1-[(2-bromophenyl)methyl]-3-(4-nitrophenyl)thiourea [2]. As a direct InhA binder, InhA-IN-4 bypasses the KatG- or EtaA-mediated activation required by frontline prodrugs such as isoniazid (INH) and ethionamide (ETA), thereby circumventing a primary resistance mechanism encountered in drug-resistant M. tuberculosis clinical isolates [3].

Why InhA-IN-4 Cannot Be Interchanged with In-Class Thiourea or Other InhA Inhibitor Analogs


InhA inhibitors exhibit significant variation in target engagement potency, cellular antimycobacterial activity, and cytotoxicity profiles depending on specific substituent patterns. Within the thiourea-based series from which InhA-IN-4 originates, subtle structural modifications result in quantifiable differences in both enzymatic IC50 values and minimum inhibitory concentrations (MIC) against M. tuberculosis [1]. For instance, the chlorine-substituted analog InhA-IN-3 (TU12) demonstrates an IC50 of 17.7 μM versus InhA-IN-4's 15.6 μM, while exhibiting a lower MIC of 0.78 μg/mL versus InhA-IN-4's 1.56 μg/mL [1]. This divergent activity pattern underscores that enzyme inhibition potency does not linearly translate to cellular efficacy. Furthermore, direct InhA inhibitors such as InhA-IN-4 circumvent the prodrug activation requirement that renders isoniazid and ethionamide ineffective against KatG- or EtaA-mutant strains [2]. Generic substitution without head-to-head quantitative comparison of IC50, MIC, and selectivity data under standardized assay conditions therefore introduces substantial experimental variability and risks misinterpretation of research outcomes.

InhA-IN-4: Head-to-Head Quantitative Differentiation Against Closest Analogs


InhA Enzyme Inhibition Potency: Direct Comparison with Thiourea Analog InhA-IN-3

InhA-IN-4 (TU14) exhibits a 1.13-fold lower IC50 for InhA enzyme inhibition compared to its closest structurally characterized analog, InhA-IN-3 (TU12), when evaluated under identical assay conditions [1]. The bromine-substituted thiourea derivative demonstrates enhanced target engagement relative to the chlorine-substituted congener. This differential potency is attributable to the larger atomic radius and increased polarizability of bromine versus chlorine at the ortho-phenyl position, which may optimize hydrophobic interactions within the InhA substrate-binding pocket as corroborated by molecular docking studies [1].

InhA inhibition enoyl-ACP reductase antitubercular Mycobacterium tuberculosis

Antimycobacterial Cellular Activity: MIC Comparison with InhA-IN-3

Despite demonstrating superior InhA enzyme inhibition, InhA-IN-4 exhibits a 2-fold higher MIC against M. tuberculosis H37Rv compared to InhA-IN-3 (1.56 μg/mL versus 0.78 μg/mL) [1]. This inverse relationship between enzymatic IC50 and cellular MIC highlights the complex interplay between target engagement, mycobacterial cell wall permeability, and intracellular compound accumulation. The bromine substitution that enhances InhA binding in InhA-IN-4 may concurrently reduce cellular penetration efficiency relative to the chlorine analog, resulting in attenuated whole-cell antimycobacterial potency.

minimum inhibitory concentration MIC M. tuberculosis H37Rv antitubercular activity

Mechanistic Differentiation: Direct InhA Inhibition Versus Prodrug-Dependent Activation

InhA-IN-4 functions as a direct InhA inhibitor that does not require mycobacterial enzymatic activation, distinguishing it fundamentally from frontline antitubercular prodrugs isoniazid (INH) and ethionamide (ETA) [1]. In contrast, INH requires activation by catalase-peroxidase KatG to form the INH-NAD adduct that inhibits InhA, while ETA requires activation by flavoprotein monooxygenase EtaA [2]. Clinical isolates harboring KatG mutations (e.g., S315T) or EtaA mutations exhibit high-level resistance to these prodrugs despite retaining wild-type InhA, representing the most prevalent resistance mechanism in MDR-TB [2]. Direct InhA inhibitors including InhA-IN-4 circumvent this activation barrier entirely, maintaining inhibitory potential against strains that have evolved prodrug resistance [1].

direct inhibitor prodrug resistance KatG mutation drug-resistant tuberculosis

Cytotoxicity Profile: Low Mammalian Cell Toxicity Supporting Specificity

InhA-IN-4 was characterized within a thiourea derivative series that demonstrated low cytotoxicity against mammalian cells, with active antitubercular compounds showing favorable selectivity for mycobacterial targets over host cell viability [1]. The series was specifically highlighted for combining promising antimycobacterial MIC values (0.78 and 1.56 μg/mL) with low cytotoxicity, though compound-specific selectivity indices for InhA-IN-4 were not individually reported [1]. This class-level property distinguishes the direct InhA inhibitor scaffold from more broadly cytotoxic chemical series that may confound interpretation of antimycobacterial assay results through non-specific killing mechanisms.

cytotoxicity selectivity index mammalian cells safety profile

Optimal Research and Procurement Application Scenarios for InhA-IN-4


Biochemical Probe for Direct InhA Target Engagement Studies

InhA-IN-4 is optimally deployed as a biochemical probe for investigating direct InhA inhibition in enzymatic assays. With a characterized IC50 of 15.6 μM, it provides a defined benchmark for structure-activity relationship (SAR) studies exploring thiourea-based scaffolds [1]. Its direct binding mechanism—independent of NADH adduct formation or KatG activation—enables clean interpretation of InhA inhibition data without confounding prodrug activation variables. Researchers should prioritize InhA-IN-4 over InhA-IN-3 when maximizing target engagement signal in enzymatic readouts is the primary experimental objective, given its 1.13-fold superior IC50 [1].

Mechanistic Studies of Drug-Resistant M. tuberculosis Bypassing KatG Mutations

InhA-IN-4 is particularly valuable for investigating antitubercular mechanisms in isoniazid-resistant or ethionamide-resistant M. tuberculosis strains harboring KatG or EtaA mutations. As a direct InhA inhibitor that requires no mycobacterial enzymatic activation, InhA-IN-4 retains target engagement potential against strains where prodrug-based therapies are rendered ineffective [1][2]. This makes it a critical tool compound for distinguishing between resistance mechanisms arising from prodrug activation failure versus InhA target site mutations. Procurement should be guided by experimental designs requiring a direct inhibitor that maintains activity across KatG-mutant clinical isolate panels.

SAR and Lead Optimization Campaigns for Thiourea-Based Antituberculars

InhA-IN-4 serves as an essential reference compound for medicinal chemistry campaigns optimizing thiourea-based direct InhA inhibitors. The divergent IC50 (15.6 μM) and MIC (1.56 μg/mL) values relative to InhA-IN-3 (IC50: 17.7 μM; MIC: 0.78 μg/mL) provide a critical data pair for understanding the halogen-dependent trade-off between enzymatic potency and cellular permeability [1]. Researchers engaged in lead optimization should procure both InhA-IN-4 and InhA-IN-3 to benchmark the bromine versus chlorine substitution effect, informing rational design strategies for next-generation analogs that balance target engagement with whole-cell antimycobacterial activity.

Mycolic Acid Biosynthesis Pathway Dissection

InhA-IN-4 is suited for studies interrogating the mycolic acid biosynthesis pathway in M. tuberculosis, where InhA catalyzes the NADH-dependent reduction of long-chain trans-2-enoyl-ACP [1][2]. Direct inhibition of InhA by this compound enables pathway-specific perturbation without upstream activation requirements, facilitating clean experimental dissection of fatty acid elongation steps. Given the low mammalian cytotoxicity observed for the thiourea series, InhA-IN-4 can be employed in host-pathogen co-culture systems including M. tuberculosis-infected macrophage assays with reduced risk of host cell toxicity confounding pathway analysis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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